molecular formula C6H6N4O B12329664 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-

7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-

Cat. No.: B12329664
M. Wt: 150.14 g/mol
InChI Key: PCXDUKRWWTYTBU-UHFFFAOYSA-N
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Description

7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an amino group at the 5-position and a keto group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions . The reaction can be further modified by reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically proceed under mild to moderate conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or pyridine rings .

Mechanism of Action

The mechanism of action of 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit Pantothenate Synthetase from Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its function and preventing the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as:

Uniqueness

What sets 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- apart from these similar compounds is its unique substitution pattern and the presence of both an amino group and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-3a,6-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c7-4-1-3-2-8-10-5(3)6(11)9-4/h1-3H,7H2,(H,9,11)

InChI Key

PCXDUKRWWTYTBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C2=NN=CC21)N

Origin of Product

United States

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